Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride

Description

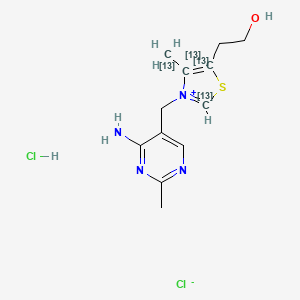

Thiamine-(4-methyl-¹³C-thiazol-5-yl-¹³C₃) hydrochloride is a stable isotope-labeled analog of thiamine (vitamin B₁), specifically enriched with ¹³C at three carbon positions within the 4-methyl-thiazol-5-yl moiety (≥99 atom% ¹³C, ≥98% purity) . It serves as an internal standard in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) for quantifying endogenous thiamine and its metabolites in biological matrices such as plasma, urine, and tissues . The isotopic labeling minimizes matrix effects and ion suppression, ensuring high precision in quantification . This compound is commercially available from suppliers including Merck, Sigma-Aldrich, and Shanghai Aladdin Biochemical Technology, with stringent storage requirements (-20°C) to maintain stability .

Properties

Molecular Formula |

C12H18Cl2N4OS |

|---|---|

Molecular Weight |

341.24 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-(113C)methyl-(2,4,5-13C3)1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |

InChI |

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i1+1,7+1,8+1,11+1;; |

InChI Key |

DPJRMOMPQZCRJU-VJFONHOHSA-M |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)C[N+]2=[13CH]S[13C](=[13C]2[13CH3])CCO.Cl.[Cl-] |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride involves the incorporation of carbon-13 isotopes into the thiazole ring of thiamine. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound is typically carried out by specialized chemical manufacturers. These manufacturers use advanced techniques to ensure high isotopic purity and consistency in the final product. The production process involves multiple steps, including synthesis, purification, and quality control to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The thiazole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield thiamine disulfide, while reduction may produce thiamine .

Scientific Research Applications

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride has several scientific research applications, including:

Mechanism of Action

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride exerts its effects by mimicking the natural thiamine molecule. It is taken up by cells and converted into its active form, thiamine pyrophosphate, which acts as a coenzyme in various enzymatic reactions. These reactions are crucial for carbohydrate metabolism and energy production. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .

Comparison with Similar Compounds

Tabulated Comparative Analysis

Table 1. Physicochemical and Functional Comparison

Table 2. Analytical Performance in UPLC-MS/MS

| Parameter | ¹³C-Labeled Thiamine HCl | ThOH (Unlabeled) |

|---|---|---|

| Matrix Effect Correction | Yes (co-elution with analyte) | No |

| Quantification Range | 0.05–10 µM (with ThOH curve) | 0.05–10 µM (calibrant) |

| Intraday Precision (RSD) | <5% | 8–12% |

Research Findings

- Accurate Quantification: In a study analyzing plasma, the ¹³C-labeled compound reduced ion suppression by 30%, enabling precise thiamine quantification at sub-nanomolar levels .

- Robust Hydrolysis Protocols : When used in 0.1% HCl hydrolysis (30 min, 100°C), the ¹³C-labeled analog demonstrated stability under harsh conditions, facilitating thiamine extraction from complex matrices .

- Metabolic Studies: The ¹³C-labeled monophosphate derivative revealed thiamine phosphorylation rates in liver cells, with a turnover time of 2.5 hours .

Biological Activity

Thiamine-(4-methyl-13C-thiazol-5-yl-13C3) hydrochloride, a stable isotope-labeled derivative of thiamine (vitamin B1), plays a crucial role in various biological processes. Its unique structure, featuring a thiazole ring and three carbon-13 isotopes, allows for advanced metabolic studies, particularly in tracing metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, metabolic roles, and potential applications in research.

- Molecular Formula : C9H12ClN4OS

- Molecular Weight : 305.32 g/mol

- CAS Number : 1257525-77-1

Thiamine functions primarily as a coenzyme in carbohydrate metabolism, specifically in the form of thiamine diphosphate (TPP). TPP is essential for the activity of several key enzymes involved in energy metabolism, including:

- Pyruvate dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA.

- Alpha-ketoglutarate dehydrogenase : Involved in the citric acid cycle.

- Transketolase : Plays a role in the pentose phosphate pathway.

The incorporation of carbon-13 isotopes into thiamine allows researchers to trace these metabolic pathways more effectively, providing insights into cellular metabolism under various physiological conditions .

1. Metabolic Studies

This compound has been utilized in studies to understand its role in metabolic processes. For instance, it has been shown to support the growth of marine bacterioplankton and phytoplankton when used as a tracer in environmental samples .

2. Enzymatic Interactions

Research indicates that this compound exhibits biological activities similar to natural thiamine. It acts as a cofactor for thiamine diphosphate-dependent enzymes, enhancing their affinity and activity compared to native coenzymes . The unique isotopic labeling facilitates detailed studies on enzyme kinetics and metabolic flux.

3. Therapeutic Potential

Thiamine derivatives have been explored for their therapeutic applications. For example, certain thiamine antivitamins are being studied for their potential use in treating conditions such as coccidiosis and cancer due to their ability to inhibit specific metabolic pathways . The modulation of thiamine levels can influence cancer cell growth; low doses may stimulate growth while high doses can inhibit it by affecting pyruvate dehydrogenase activity .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.